
2-Chlorophenylacetic acid
Overview
Description
2-Chlorophenylacetic acid (CAS 2444-36-2), also known as o-chlorophenylacetic acid, is a halogenated phenylacetic acid derivative with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol. It is a white to light-yellow crystalline solid with a melting point of 94–97°C . The compound is synthesized via cyanidation of o-chlorobenzyl chloride followed by nitrile hydrolysis . It finds applications in agrochemicals, pharmaceuticals, and as a precursor in synthesizing coumarin derivatives, such as 3-(2-chlorophenyl)-2H-chromen-2-one .
Preparation Methods
2-Chlorophenylacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with sodium cyanide to form 2-chlorophenylacetonitrile, which is then hydrolyzed to produce this compound . Another method involves the reaction of 2-chlorotoluene with sulfuric acid and acetic acid . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale production.
Chemical Reactions Analysis
2-Chlorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorobenzoic acid.
Reduction: Reduction reactions can convert it to 2-chlorophenylethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
2-CPAA serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its applications in this sector include:
- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : 2-CPAA is used in the synthesis of NSAIDs such as diclofenac, which is widely prescribed for pain relief and inflammation management. The chloro group on the phenyl ring enhances the compound's reactivity, allowing for selective functionalization that is essential in drug development .
- Antibiotics : It plays a role in synthesizing penicillin-based antibiotics, contributing to the development of essential antibacterial agents .
- Analgesics : The compound is also utilized in the production of analgesics, which are critical for pain management in clinical settings .
Agrochemical Applications
In agriculture, 2-CPAA is primarily used for producing plant growth regulators known as auxins. These compounds are vital for regulating plant growth and development. Key applications include:
- Indole-3-Acetic Acid (IAA) : Derived from 2-CPAA, IAA promotes root development and is crucial for enhancing fruit setting and overall plant health .
- 1-Naphthaleneacetic Acid (NAA) : Another auxin produced from 2-CPAA, NAA is extensively used to induce rooting in cuttings and improve crop yields .
Chemical Intermediates
As a chemical intermediate, 2-CPAA is involved in various organic synthesis processes:
- Esterification and Amidation : The compound participates in esterification and amidation reactions, which are fundamental in creating specialty chemicals used across different industries .
- Substitution Reactions : It can undergo substitution reactions leading to the formation of diverse organic compounds utilized in industrial applications .
Laboratory Research
In laboratory settings, 2-CPAA is valued for its unique chemical properties:
- Reagent in Organic Chemistry : It is employed as a reagent in organic chemistry research to develop new chemical transformations and synthesize complex organic molecules .
Case Study 1: Synthesis of Diclofenac
A study demonstrated the efficient synthesis of diclofenac using 2-CPAA as an intermediate. The process highlighted the compound's ability to undergo selective functionalization, which is critical for drug efficacy.
Case Study 2: Development of Auxins
Research indicated that 2-CPAA-derived auxins significantly improved root formation in various plant species, showcasing its agricultural importance.
Research Findings on Solubility
A study published in the Journal of Chemical & Engineering Data reported solubility data for 2-CPAA in various solvents, providing essential information for its industrial application . This data aids in optimizing reaction conditions during synthesis processes.
Data Table: Summary of Applications
Application Area | Specific Uses | Key Compounds Derived |
---|---|---|
Pharmaceuticals | NSAIDs, Antibiotics, Analgesics | Diclofenac, Penicillin |
Agrochemicals | Plant Growth Regulators | IAA, NAA |
Chemical Synthesis | Organic Synthesis Reactions | Specialty Chemicals |
Laboratory Research | Reagent for Organic Chemistry | Complex Organic Molecules |
Mechanism of Action
The mechanism of action of 2-chlorophenylacetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a precursor to bioactive compounds that interact with enzymes and receptors, influencing various biochemical pathways . The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen-Substituted Phenylacetic Acids
2-Chlorophenylacetic Acid vs. 4-Chlorophenylacetic Acid
- Synthetic Yield : this compound yields 30% in coumarin synthesis, while its para-substituted analogue (4-chlorophenylacetic acid) achieves a higher yield of 60% under identical conditions .
- Melting Point : The ortho-substituted derivative (this compound) has a lower melting point (94–97°C) compared to the para-substituted variant (190–192°C for its coumarin product) . This difference arises from steric hindrance and reduced molecular symmetry in the ortho isomer, weakening crystal lattice stability.
Fluorinated Analogues
- 2-Chloro-5-fluorophenylacetic Acid (CAS 177985-33-0) has a molecular weight of 188.58 g/mol and is used in specialty chemical syntheses.
Electron-Donating vs. Electron-Withdrawing Substituents
4-Methoxyphenylacetic Acid
- Synthetic Yield : 55% in coumarin synthesis, higher than this compound (30%) .
- Melting Point : The coumarin derivative of 4-methoxyphenylacetic acid melts at 141–143°C, significantly lower than chlorinated analogues. Methoxy groups reduce intermolecular forces due to steric bulk and electron-donating effects .
4-Methylsulfanylphenylacetic Acid
- The coumarin derivative (compound 11) exhibits a moderate yield (45%) and a melting point of 157–159°C. The methylsulfanyl group introduces sulfur-based resonance effects, altering electronic properties compared to chlorine or methoxy substituents .
Multi-Halogenated Derivatives
2,4-Dichlorophenylacetic Acid
- The coumarin derivative (compound 12) demonstrates lower yields compared to mono-chlorinated analogues, likely due to increased steric hindrance and reduced solubility during synthesis .
Structural Analogues with Modified Backbones
Methyl Esters
- Esterification reduces polarity and increases volatility, making it suitable for solvent-based applications .
Brominated Derivatives
- α-Bromo-2-chlorophenylacetic acid (CAS 29270-30-2) has a molecular weight of 249.49 g/mol.
Data Tables
Key Findings
Substituent Position : Para-substituted chlorophenylacetic acids (e.g., 4-chlorophenylacetic acid) generally exhibit higher synthetic yields and melting points than ortho isomers due to improved symmetry and reduced steric hindrance .
Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance thermal stability but may reduce solubility, whereas electron-donating groups (e.g., OCH₃) lower melting points and modify reactivity .
Multi-Halogenation : Di-substituted derivatives (e.g., 2,4-dichlorophenylacetic acid) face synthetic challenges due to steric effects, highlighting the need for optimized reaction conditions .
Biological Activity
2-Chlorophenylacetic acid (2-CPAA), known chemically as o-Chlorophenylacetic acid, is an organic compound with the formula CHClO. It is primarily recognized for its significant roles in both the pharmaceutical and agricultural sectors. This article explores the biological activities associated with 2-CPAA, including its applications, mechanisms of action, and relevant research findings.
- Chemical Formula : CHClO
- Molecular Weight : 170.59 g/mol
- CAS Number : 2444-36-2
- Physical State : White to light yellow crystalline solid
- Melting Point : 92-95 °C
- Boiling Point : 145 °C
- Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and acetone .
Applications in Agrochemicals
2-CPAA is predominantly utilized in the production of plant growth regulators, specifically auxins. Auxins are crucial for various plant growth processes, including:
- Cell elongation
- Root development
- Fruit setting
Notable auxins derived from 2-CPAA include Indole-3-acetic acid (IAA) and 1-naphthaleneacetic acid (NAA), both of which are widely used in horticulture and agriculture to enhance plant growth and productivity .
Pharmaceutical Applications
In the pharmaceutical industry, 2-CPAA serves as a vital intermediate in synthesizing various drugs, including:
- Non-steroidal anti-inflammatory drugs (NSAIDs)
- Analgesics
- Antibiotics
The presence of the chloro group on the phenyl ring allows for selective functionalization, facilitating the production of diverse drug molecules. For instance, it is used in synthesizing penicillin-based antibiotics .
Biological Activity and Mechanisms
Research has demonstrated several biological activities associated with 2-CPAA, including:
Antimicrobial Activity
Studies have indicated that 2-CPAA exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and function. The compound's activity has been assessed through minimum inhibitory concentration (MIC) assays, revealing significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.
Toxicological Studies
Toxicological assessments have shown that 2-CPAA can induce cytotoxic effects in certain cell lines. In vitro studies conducted on human liver cells have indicated potential hepatotoxicity at higher concentrations. The compound's toxicological profile suggests a need for careful handling and usage in industrial applications .
Case Studies
- Agricultural Efficacy : A study evaluated the effectiveness of 2-CPAA-derived auxins in promoting root growth in cuttings. Results demonstrated that treated cuttings exhibited a statistically significant increase in root biomass compared to untreated controls, indicating the compound's efficacy as a rooting hormone.
- Pharmaceutical Synthesis : Research focusing on the synthesis of NSAIDs highlighted 2-CPAA's role as an intermediate. The study reported successful coupling reactions leading to high yields of target compounds when using 2-CPAA as a precursor .
Table: Summary of Biological Activities of this compound
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the identity and purity of 2-chlorophenylacetic acid?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with mass spectrometry (MS). For NMR, analyze the aromatic proton splitting patterns (e.g., para-substitution vs. ortho/meta) and the characteristic methylene (-CH₂-) group adjacent to the carboxylic acid. Mass spectrometry (electron ionization) can confirm the molecular ion peak at m/z 170.59 (C₈H₇ClO₂) and fragmentation patterns . Cross-reference experimental data with NIST Chemistry WebBook spectra for validation .
Q. How do dissociation constants (pKa) vary between ortho-, meta-, and para-chlorophenylacetic acid isomers?
- Methodological Answer : Use potentiometric titration under controlled conditions (25°C, ionic strength 0.1 M). The ortho isomer (this compound) exhibits a lower pKa (~4.07) compared to meta (~4.14) and para (~4.19) isomers due to steric and electronic effects of the chlorine substituent on carboxylate stabilization . Validate results using computational methods (e.g., DFT calculations) to correlate experimental and theoretical pKa values.
Q. What synthetic routes are commonly employed for this compound?
- Methodological Answer :
Friedel-Crafts alkylation : React chlorobenzene with chloroacetyl chloride in the presence of AlCl₃, followed by hydrolysis to yield the carboxylic acid.
Hydrolysis of nitriles : Convert 2-chlorobenzyl chloride to 2-chlorophenylacetonitrile (via nucleophilic substitution), then hydrolyze to the acid using H₂SO₄/H₂O.
Ensure purity by recrystallization from ethanol/water mixtures and characterize intermediates via melting point (95–97°C) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected peaks in NMR/MS) be resolved during characterization?
- Methodological Answer :
- NMR anomalies : Check for solvent impurities (e.g., residual ethanol) or diastereomeric splitting due to restricted rotation in ortho-substituted analogs. Use deuterated solvents and variable-temperature NMR to confirm dynamic effects .
- MS anomalies : Compare with NIST fragmentation libraries to identify contaminants or degradation products (e.g., decarboxylation leading to m/z 125.5). Perform high-resolution MS (HRMS) for exact mass validation .
Q. What experimental strategies optimize the yield of this compound in large-scale syntheses?
- Methodological Answer :
- Catalyst optimization : Screen Lewis acid catalysts (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts reactions to minimize side products.
- Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time/temperature dynamically.
- Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate) or fractional crystallization to isolate high-purity product (>99%) .
Q. How can this compound derivatives be evaluated for biological activity (e.g., radiosensitization)?
- Methodological Answer :
Synthesize analogs : Couple this compound with cystamine dihydrochloride (via NHS/DCC coupling) to generate homodimeric disulfide derivatives .
Bioactivity assays :
- Clonogenic survival assays : Treat cancer cells (e.g., A549, U373MG) with derivatives and measure IC₅₀ values post-X-ray irradiation.
- Radiosensitization : Compare dose-response curves (with/without irradiation) to quantify synergistic effects. Use DMSO as a vehicle control and validate statistical significance via ANOVA .
Q. What computational tools predict the environmental behavior or toxicity of this compound?
- Methodological Answer :
- QSPR models : Use EPI Suite™ to estimate biodegradation half-lives and bioaccumulation potential based on logP (calculated: ~2.1) and molecular weight.
- Toxicity prediction : Apply OECD QSAR Toolbox to assess acute aquatic toxicity (e.g., LC₅₀ for Daphnia magna) and cross-reference with structurally related chlorinated phenoxyacetic acids (e.g., 2,4-D) .
Properties
IUPAC Name |
2-(2-chlorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJAAIZKRJJZGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179194 | |
Record name | (2-Chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2444-36-2 | |
Record name | (2-Chlorophenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2444-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Chlorophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Chlorophenylacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-chlorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-CHLOROPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BF49L8BR5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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